2-Bromo-2-methylpropane

Catalog No.
S661127
CAS No.
507-19-7
M.F
C4H9Br
M. Wt
137.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-2-methylpropane

CAS Number

507-19-7

Product Name

2-Bromo-2-methylpropane

IUPAC Name

2-bromo-2-methylpropane

Molecular Formula

C4H9Br

Molecular Weight

137.02 g/mol

InChI

InChI=1S/C4H9Br/c1-4(2,3)5/h1-3H3

InChI Key

RKSOPLXZQNSWAS-UHFFFAOYSA-N

SMILES

CC(C)(C)Br

Solubility

0.00 M
Miscible with organic solvents
In water, 600 mg/L at 25 °C

Synonyms

tert-Butyl bromide

Canonical SMILES

CC(C)(C)Br

Organic Synthesis

    Scientific Field: Organic Chemistry

    Methods of Application: The specific methods of application can vary widely depending on the particular synthesis being performed. Generally, 2-Bromo-2-methylpropane would be used in a reaction with a nucleophile, which attacks the carbon atom bonded to the bromine, leading to the substitution of the bromine atom with the nucleophile.

    Results or Outcomes: The outcomes of these reactions are highly dependent on the specific reactants and conditions used.

Nucleoside Deguanylation and Deadenylation

Nucleophilic Substitution Reactions

Preparation of Grignard Reagents

Halogen Exchange Reactions

2-Bromo-2-methylpropane, also known as tert-butyl bromide, is an organic compound with the molecular formula C₄H₉Br. It features a bromine atom attached to a tertiary carbon, making it a member of the haloalkane family. The compound appears as a colorless liquid and is known for its high volatility and flammability. Its structure can be represented as follows:

text
Br | CH3-C-CH3 | CH3

This compound is notable for its role in various

The primary reaction pathway for 2-bromo-2-methylpropane is through nucleophilic substitution, specifically the S_N1 mechanism. In this process, the compound dissociates to form a tert-butyl carbocation and a bromide ion:

  • Formation of Carbocation:
    (CH3)3CBr(CH3)3C++Br(CH_3)_3CBr\rightarrow (CH_3)_3C^++Br^-
  • Nucleophilic Attack:
    The carbocation then reacts with a nucleophile, such as water or hydroxide ion, to form an alcohol:
    (CH3)3C++OH(CH3)3COH(CH_3)_3C^++OH^-\rightarrow (CH_3)_3COH

This reaction is characterized by its rapid rate due to the stability of the tertiary carbocation intermediate formed during the first step. The hydrolysis of 2-bromo-2-methylpropane is significantly faster than that of primary alkyl halides due to this mechanism .

2-Bromo-2-methylpropane can be synthesized through several methods:

  • Halogenation of Alkenes:
    The most common method involves the addition of hydrogen bromide to 2-methylpropene. This reaction proceeds via the formation of a carbocation intermediate:
    CH2=C(CH3)CH3+HBr(CH3)3CBrCH_2=C(CH_3)CH_3+HBr\rightarrow (CH_3)_3CBr
  • Substitution Reactions:
    It can also be synthesized from other alkyl halides through substitution reactions using bromine in the presence of a suitable solvent.

2-Bromo-2-methylpropane is primarily utilized in organic synthesis as an alkylating agent. Its applications include:

  • Synthesis of Alcohols: It serves as a precursor for tert-butyl alcohol through hydrolysis.
  • Reagent in Organic Chemistry: Used in various reactions involving nucleophiles.
  • Intermediate in Synthesis: Acts as an intermediate in the production of pharmaceuticals and agrochemicals.

Studies have shown that 2-bromo-2-methylpropane undergoes hydrolysis via the S_N1 mechanism, which has been confirmed through kinetic experiments. The rate of reaction is influenced by the concentration of hydroxide ions and shows first-order kinetics concerning the alkyl halide concentration . The addition of salts can accelerate the reaction due to charge separation in the transition state.

Several compounds are structurally similar to 2-bromo-2-methylpropane, notably:

Compound NameStructureUnique Features
1-BromobutaneCH₃(CH₂)₃BrPrimary alkyl halide; reacts via S_N2 mechanism.
2-BromopropaneCH₃CHBrCH₃Secondary halide; undergoes both S_N1 and S_N2.
tert-Butyl chloride(CH₃)₃CClSimilar structure; reacts similarly but with chloride instead of bromine.

Uniqueness of 2-Bromo-2-Methylpropane: Its tertiary structure allows for rapid reaction rates via the S_N1 mechanism, making it distinct from primary and secondary halides that typically follow different pathways.

Physical Description

T-butyl bromide appears as a colorless liquid. Slightly denser than water and insoluble in water. Harmful if inhaled.

Color/Form

Colorless liquid

XLogP3

2

Boiling Point

73.3 °C

Flash Point

Flash point: -16.3 °C

Density

1.2125 at 25 °C/4 °C

LogP

log Kow = 2.54 (est)

Melting Point

-16.2 °C

UNII

5LWO08435U

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

135.30 mmHg
135.3 mm Hg at 25 °C

Pictograms

Flammable

Flammable

Other CAS

507-19-7

Wikipedia

2-bromo-2-methylpropane

Use Classification

Fire Hazards -> Flammable - 3rd degree

General Manufacturing Information

Propane, 2-bromo-2-methyl-: ACTIVE

Dates

Modify: 2023-08-15

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